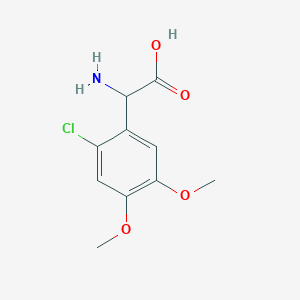
2-(2-Chloro-4,5-dimethoxyphenyl)-DL-glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Chloro-4,5-dimethoxyphenyl)-DL-glycine (DCG-IV) is a synthetic amino acid derivative that has been used in scientific research for a variety of applications. It is a potent agonist of the metabotropic glutamate receptor subtype 5 (mGluR5), and has been used to study the role of glutamate in the central nervous system. DCG-IV has also been used to study the effects of glutamate on the cardiovascular system, as well as its role in learning and memory. In addition, DCG-IV has been used to investigate the role of glutamate in the modulation of pain and other sensory processes.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Synthesis Techniques : Innovative methods for synthesizing N-(2-chloroethyl)glycine and DL-alanine esters have been developed, including reductive amination and alkylation processes, which are foundational for further applications in chemical research and development (Aladzheva et al., 2007).
Biophysical and Biochemical Insights
- Molecular Behavior : Studies have shown that glycine, a simpler analog, predominantly exists as monomers rather than dimers in supersaturated solutions, challenging previous assumptions about its crystallization and polymorphism, which could have implications for understanding the behavior of similar compounds in solution (Huang, Stringfellow, & Yu, 2008).
- Corrosion Inhibition : A glycine derivative has demonstrated effectiveness in controlling mild steel corrosion in acidic environments, suggesting potential industrial applications for similar compounds in corrosion protection (Amin & Ibrahim, 2011).
Theoretical and Computational Studies
- Molecular Interactions : Computational studies on thiazole derivatives, including molecules with structural similarities to 2-(2-Chloro-4,5-dimethoxyphenyl)-DL-glycine, have provided insights into intramolecular hydrogen bonding, which is critical for understanding molecular stability and reactivity (Castro et al., 2007).
Materials Science and Engineering
- Surface Modification : The interaction of amino acids like glycine with surfaces, such as diamond-like carbon (DLC), has been explored, indicating the potential for surface modification using similar compounds to improve biocompatibility and other surface properties (Ahmed et al., 2013).
Environmental and Agricultural Applications
- Weed Control in Agriculture : Research on the impact of 2,4-D, a compound related to the chemical class of 2-(2-Chloro-4,5-dimethoxyphenyl)-DL-glycine, on soybean yield components when transformed with aryloxyalkanoate dioxygenase-12 (AAD-12) gene, indicates potential agricultural applications for managing weed resistance and improving crop yields (Robinson, Simpson, & Johnson, 2015).
Propriétés
IUPAC Name |
2-amino-2-(2-chloro-4,5-dimethoxyphenyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO4/c1-15-7-3-5(9(12)10(13)14)6(11)4-8(7)16-2/h3-4,9H,12H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGPGOBUNLVTOJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(C(=O)O)N)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloro-4,5-dimethoxyphenyl)-DL-glycine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-[(piperidin-1-ylcarbonothioyl)amino]thiophene-2-carboxylate](/img/structure/B2634675.png)
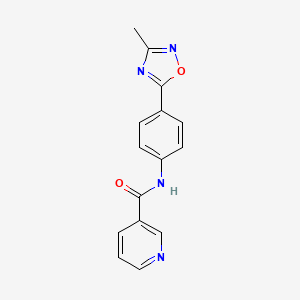
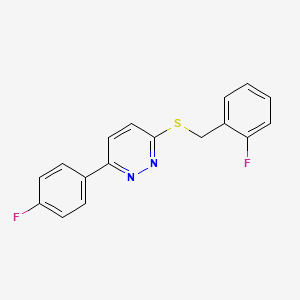
![4-[benzyl(propan-2-yl)sulfamoyl]-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B2634681.png)
![N-[(2-Methyl-6-oxo-1H-pyrimidin-5-yl)methyl]but-2-ynamide](/img/structure/B2634682.png)
![N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2634683.png)
![6-Tert-butyl-2-[1-(4-chlorobenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2634684.png)
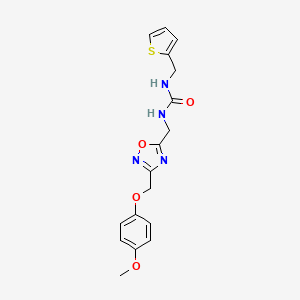
![N-(1-cyano-1,2-dimethylpropyl)-2-{4-[(2-methylphenyl)amino]piperidin-1-yl}acetamide](/img/structure/B2634686.png)

![Ethyl 5-[(2-fluorobenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2634688.png)
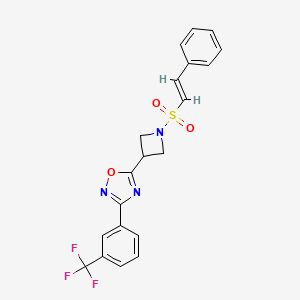
![2-{Imidazo[1,2-a]pyridin-2-ylmethoxy}benzoic acid](/img/structure/B2634691.png)
